molecular formula C9H7ClN2O B13115775 3-Chloro-6-methylcinnolin-4-ol

3-Chloro-6-methylcinnolin-4-ol

Cat. No.: B13115775
M. Wt: 194.62 g/mol
InChI Key: WJDBZSQSCQOVTP-UHFFFAOYSA-N
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Description

3-Chloro-6-methylcinnolin-4-ol (CAS 817209-20-4) is a halogenated cinnoline derivative characterized by a bicyclic aromatic core containing two adjacent nitrogen atoms. The compound features a hydroxyl group at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 6-position (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. It is commercially available at 97% purity, as noted in cinnoline product catalogs .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-6-methyl-1H-cinnolin-4-one

InChI

InChI=1S/C9H7ClN2O/c1-5-2-3-7-6(4-5)8(13)9(10)12-11-7/h2-4H,1H3,(H,11,13)

InChI Key

WJDBZSQSCQOVTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NN=C(C2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylcinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture in ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 3-Chloro-6-methylcinnolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylcinnolin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnoline derivatives.

Scientific Research Applications

3-Chloro-6-methylcinnolin-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylcinnolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Key Structural Features of Compared Compounds
Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) CAS Number Purity
3-Chloro-6-methylcinnolin-4-ol Cinnoline 3-Cl, 6-Me, 4-OH ~196.6 817209-20-4 97%
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol Cinnoline 6-Br, 7-Cl, 3-(3,5-diMePh), 4-OH ~389.7 6273-44-5 Not specified
3-{[Benzyl(ethyl)amino]methyl}-6-chloro-2,8-dimethylquinolin-4-ol Quinoline 3-(Benzyl(ethyl)amino)Me, 6-Cl, 2,8-diMe, 4-OH ~413.9 Not specified Not specified
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol Quinazoline 4-(3-Cl-4-F-PhNH), 7-OMe, 6-OH ~349.7 184475-71-6 Not specified

Key Observations :

  • Core Heterocycle Differences: Cinnoline derivatives (e.g., 3-Chloro-6-methylcinnolin-4-ol) have adjacent nitrogen atoms in their bicyclic structure, enhancing electron deficiency compared to quinoline (one nitrogen) and quinazoline (two non-adjacent nitrogens). This affects π-π stacking and hydrogen-bonding capabilities . Quinoline and quinazoline derivatives (e.g., and ) exhibit distinct electronic environments due to nitrogen positioning, influencing solubility and receptor binding .
  • Substituent Effects: Halogens: The chlorine in 3-Chloro-6-methylcinnolin-4-ol provides moderate electronegativity, while bromine in 6-Bromo-7-chloro-cinnolin-4-ol increases steric bulk and lipophilicity . Methoxy vs. Methyl: The methoxy group in the quinazoline derivative () improves solubility compared to the methyl group in 3-Chloro-6-methylcinnolin-4-ol .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties
Property 3-Chloro-6-methylcinnolin-4-ol 6-Bromo-7-chloro-cinnolin-4-ol Quinolin-4-ol () Quinazolin-6-ol ()
Solubility Moderate (due to -OH and -Me) Low (bulky aryl group) Moderate (-OH, polar amino) High (methoxy enhances polarity)
Lipophilicity (LogP) ~2.1 (estimated) ~3.8 (estimated) ~3.5 (benzyl group) ~2.7 (fluoro reduces LogP)
Biological Activity Not reported Not reported Potential CNS modulation* Kinase inhibition potential**

The quinolin-4-ol derivative’s benzyl(ethyl)amino group suggests possible blood-brain barrier penetration . *The quinazoline’s chloro-fluoro-methoxy substitution is common in kinase inhibitors (e.g., gefitinib analogs) .

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